BG45

Description

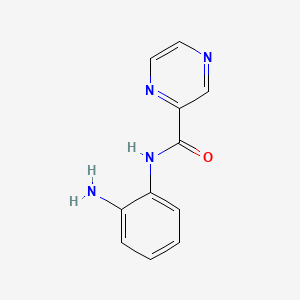

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminophenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWPVSNHKACEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926259-99-6 | |

| Record name | BG-45 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926259996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 926259-99-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BG-45 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12P6IK4ZUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Composition and Characterization of 45S5 Bioglass®

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the composition of 45S5 Bioglass®, a seminal biomaterial renowned for its osteoconductive and osteoinductive properties. The information herein is curated for professionals in research and development, offering precise compositional data, comprehensive experimental protocols for its synthesis and analysis, and logical visualizations to illustrate its structure and processing.

Core Composition of 45S5 Bioglass®

45S5 Bioglass® is a specific formulation of bioactive glass, notable for its ability to bond with living bone tissue.[1][2] The "45S5" designation refers to its 45 weight percent (wt%) silica (SiO₂) content and a 5:1 molar ratio of calcium to phosphorus.[1] This composition is crucial for its bioactivity, as it closely mimics the mineral phase of bone, hydroxyapatite.[1][3] The material is a non-crystalline, amorphous solid composed of four primary oxides.[3][4]

The quantitative composition of 45S5 Bioglass® is summarized in the tables below, presented in both oxide and elemental weight percentages.

Table 1: Oxide Composition of 45S5 Bioglass®

| Oxide Component | Chemical Formula | Weight Percent (wt%) |

| Silicon Dioxide | SiO₂ | 45.0% |

| Calcium Oxide | CaO | 24.5% |

| Sodium Oxide | Na₂O | 24.5% |

| Phosphorus Pentoxide | P₂O₅ | 6.0% |

| Source:[1][3][5] |

Table 2: Approximate Elemental Composition of 45S5 Bioglass®

| Element | Symbol | Weight Percent (wt%) |

| Oxygen | O | 46.1% |

| Silicon | Si | 21.0% |

| Calcium | Ca | 17.5% |

| Sodium | Na | 18.2% |

| Phosphorus | P | 2.6% |

dot

Caption: Compositional structure of 45S5 Bioglass®.

Experimental Protocols: Synthesis and Characterization

The following section details common experimental methodologies for the synthesis and characterization of 45S5 Bioglass®.

The sol-gel method is a versatile technique for synthesizing 45S5 Bioglass® at lower temperatures compared to traditional melt-quenching, allowing for greater control over porosity.[5][6]

Protocol:

-

Precursor Preparation: An aqueous solution of 0.1 M nitric acid is used for the hydrolysis of tetraethyl orthosilicate (TEOS), the silicon precursor. The mixture is gently agitated for one hour.[7]

-

Sequential Addition: Triethyl phosphate (TEP), calcium nitrate tetrahydrate, and sodium nitrate are added sequentially to the solution. A 45-minute agitation period is allowed between the addition of each precursor to ensure homogeneity.[7]

-

Gelation: The prepared sol is left to undergo polycondensation reactions, leading to the formation of a gel. This process can take 2 to 6 days.[8]

-

Drying and Thermal Treatment: The wet gel is first dried at a low temperature (e.g., 40-70°C for 24-120 hours).[7][8] Subsequently, a two-stage calcination or heat treatment is performed. A common protocol involves heating at a rate of 3-5°C/min to a final temperature of 600-700°C, holding for several hours (e.g., 3-5 hours) to stabilize the glass structure and remove residual nitrates and organics.[7][8][9]

-

Final Processing: The resulting glass is cooled, then crushed using a mortar and pestle and pulverized to obtain a fine powder.[8][9]

X-Ray Diffraction (XRD) XRD is used to confirm the amorphous (non-crystalline) nature of the synthesized Bioglass® or to identify crystalline phases that may form after heat treatment.[7][10]

Protocol:

-

Sample Preparation: A small amount of the powdered Bioglass® sample is packed into a sample holder.

-

Data Acquisition: The XRD pattern is recorded using a diffractometer with a Cu-Kα radiation source (λ = 0.15418 nm).[8] Data is typically collected over a 2θ range of 10-80 degrees.

-

Analysis: The absence of sharp peaks in the resulting diffractogram indicates an amorphous structure. The presence of sharp peaks would indicate crystalline phases, such as combeite (Na₂Ca₂(Si₃O₉)), which can form upon heating.[10][11]

Fourier-Transform Infrared Spectroscopy (FTIR) FTIR is employed to identify the characteristic functional groups and vibrational bonds within the glass network.

Protocol:

-

Sample Preparation: The Bioglass® powder is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Acquisition: The FTIR spectrum is recorded, typically in the range of 400-4000 cm⁻¹.

-

Analysis: Key vibrational bands for 45S5 Bioglass® include those associated with Si-O-Si stretching and bending, which confirm the silicate network structure.[10]

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-Ray Spectroscopy (EDS) SEM is used to visualize the surface morphology and microstructure of the Bioglass® particles, while EDS provides a semi-quantitative elemental analysis of the composition.[7]

Protocol:

-

Sample Preparation: The Bioglass® powder is mounted onto an aluminum stub using conductive carbon tape and may be sputter-coated with a thin layer of gold or carbon to enhance conductivity.

-

Imaging (SEM): The sample is loaded into the SEM chamber, and secondary electron images are captured to observe particle size, shape, and surface texture.

-

Compositional Analysis (EDS): An EDS detector is used to acquire spectra from selected areas of the sample, confirming the presence and relative abundance of key elements such as Si, Ca, Na, and P.[7]

In Vitro Bioactivity Assessment in Simulated Body Fluid (SBF) This critical experiment evaluates the ability of 45S5 Bioglass® to form a hydroxycarbonate apatite (HCA) layer on its surface, which is indicative of its bone-bonding potential.[7]

Protocol:

-

SBF Preparation: An SBF solution, which emulates the ionic composition of human blood plasma, is prepared and buffered to a pH of 7.4.[7][9]

-

Immersion: Weighed samples of Bioglass® are immersed in the SBF solution and incubated under static conditions at 37°C.[7][9] The SBF solution is often changed every 24 hours to maintain ion concentrations.[7]

-

Sample Retrieval: Samples are collected at various time points (e.g., 8, 14, or 21 days).[7][9] They are then washed with deionized water and dried.

-

Analysis: The dried samples are analyzed using XRD, FTIR, and SEM to confirm the formation of a new crystalline apatite layer on the glass surface.[7][9] Changes in the pH and ionic strength of the SBF during immersion can also be monitored to track the ion exchange process.[9][12]

dot

Caption: General workflow for 45S5 Bioglass® synthesis and analysis.

References

- 1. Bioglass 45S5 - Wikipedia [en.wikipedia.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. youtube.com [youtube.com]

- 4. Bioactive Glasses: From Parent 45S5 Composition to Scaffold-Assisted Tissue-Healing Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Update on the use of 45S5 bioactive glass in the treatment of bone defects in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. epitoanyag.org.hu [epitoanyag.org.hu]

- 8. Variation of the properties of sol–gel synthesized bioactive glass 45S5 in organic and inorganic acid catalysts - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00628A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. eprints.utm.my [eprints.utm.my]

The Core Mechanism of Bioactive Glass BG-45: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactive glass 45S5 (BG-45), first developed by Larry L. Hench, is a silicate-based material renowned for its ability to bond to living bone tissue and stimulate bone regeneration.[1][2] Its unique composition and reactive nature have made it a cornerstone material in the field of biomedical engineering, with applications ranging from bone grafting to wound care.[1][3] This technical guide provides an in-depth exploration of the core mechanism of action of BG-45, detailing the cascade of events from initial implantation to cellular stimulation and tissue regeneration.

Table 1: Chemical Composition of Bioactive Glass 45S5

| Component | Weight % |

| Silicon Dioxide (SiO₂) | 45 |

| Sodium Oxide (Na₂O) | 24.5 |

| Calcium Oxide (CaO) | 24.5 |

| Phosphorus Pentoxide (P₂O₅) | 6 |

The Apatite-Forming Bioactivity: A Surface-Level Interaction

The hallmark of BG-45's bioactivity is its ability to form a hydroxycarbonate apatite (HCA) layer on its surface when it comes into contact with physiological fluids.[2] This HCA layer is chemically and structurally similar to the mineral phase of bone, facilitating a strong and stable bond between the material and the host tissue.[2] The formation of this layer is a dynamic process involving a series of ion-exchange reactions.

Ion Exchange and pH Alteration

Upon implantation, an ion exchange process begins between the BG-45 surface and the surrounding physiological fluids. Sodium ions (Na⁺) from the glass rapidly exchange with hydronium ions (H₃O⁺) from the fluid, leading to a localized increase in pH.[4] This initial burst of ion release is a critical first step in the bioactivity cascade.

Table 2: Temporal Evolution of pH in SBF with 45S5 Bioactive Glass

| Immersion Time | pH |

| 0 hours | 7.4 |

| 24 hours | ~8.0 - 8.5 |

| 7 days | ~7.8 - 8.2 |

| 14 days | ~7.6 - 8.0 |

Note: The exact pH values can vary depending on the experimental conditions such as the surface area of the glass to the volume of the fluid ratio.

Formation of a Silica Gel and HCA Layer

The increase in local pH facilitates the breakdown of the silica network of the glass, leading to the formation of silanol (Si-OH) groups on the surface. These silanol groups then condense and repolymerize to form a silica-rich gel layer.[2] This gel layer serves as a template for the subsequent precipitation of amorphous calcium phosphate, which crystallizes into a hydroxycarbonate apatite layer by incorporating carbonate ions from the surrounding fluid.

The Cellular Response: Orchestrating Tissue Regeneration

Beyond its surface reactivity, the ionic dissolution products of BG-45 play a crucial role in stimulating cellular responses that drive tissue regeneration, primarily osteogenesis (bone formation) and angiogenesis (blood vessel formation). The key ions involved are silicon (in the form of silicic acid), calcium, phosphate, and sodium.

Osteogenesis: Stimulating Bone Formation

The ionic dissolution products of BG-45 have been shown to have a direct stimulatory effect on osteoblasts, the cells responsible for bone formation. This stimulation leads to increased proliferation, differentiation, and matrix production by these cells.

Table 3: Quantitative Osteogenic Response to BG-45 Ionic Products

| Parameter | Fold Change / Activity | Time Point |

| Gene Expression | ||

| Runt-related transcription factor 2 (RUNX2) | ~1.5 - 2.5 | 7 - 14 days |

| Alkaline Phosphatase (ALP) | ~2.0 - 4.0 | 7 - 14 days |

| Collagen Type I Alpha 1 (COL1A1) | ~1.5 - 3.0 | 14 - 21 days |

| Osteocalcin (OCN) | ~2.0 - 5.0 | 14 - 21 days |

| Enzymatic Activity | ||

| Alkaline Phosphatase (ALP) Activity | ~1.5 - 3.0 fold increase | 7 - 14 days |

Note: Fold changes are relative to control cultures without BG-45 ionic products and can vary based on cell type and experimental conditions.

The ionic products, particularly silicon and calcium, are known to activate intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which in turn upregulates the expression of key osteogenic transcription factors like RUNX2.

Angiogenesis: Promoting Blood Vessel Formation

A critical aspect of tissue regeneration is the formation of a new blood supply. The ionic dissolution products of BG-45 have been shown to stimulate angiogenesis by promoting the secretion of key angiogenic growth factors, such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), from various cell types including fibroblasts and osteoblasts.[5]

Table 4: Angiogenic Response to BG-45 Ionic Products

| Growth Factor | Concentration Increase (pg/mL) | Time Point |

| VEGF | ~150 - 300 | 48 - 72 hours |

| bFGF | ~20 - 50 | 48 - 72 hours |

Note: Concentrations can vary depending on the cell type and experimental conditions.

These growth factors then act on endothelial cells, the cells that line blood vessels, to stimulate their proliferation, migration, and formation of new capillary-like structures. The signaling pathways involved include the PI3K/Akt and MAPK/ERK pathways, which are downstream of VEGF receptor activation.

Experimental Protocols

In Vitro Bioactivity Testing in Simulated Body Fluid (SBF)

This protocol is based on the ISO 23317 standard for testing the apatite-forming ability of implant materials.[3][6]

Objective: To assess the formation of a hydroxyapatite layer on the surface of BG-45 in a fluid that mimics the inorganic composition of human blood plasma.

Materials:

-

BG-45 samples (discs or powder)

-

Simulated Body Fluid (SBF) solution (prepared according to ISO 23317)

-

Polyethylene containers with screw caps

-

Incubator set at 37°C

-

pH meter

-

Scanning Electron Microscope (SEM)

-

Energy Dispersive X-ray Spectrometer (EDS)

-

Fourier Transform Infrared Spectrometer (FTIR)

Procedure:

-

Prepare SBF solution according to the ISO 23317 standard. The ionic concentrations should be similar to that of human blood plasma.

-

Pre-soak the BG-45 samples in deionized water for 1 hour to remove any surface contaminants.

-

Place the BG-45 samples in polyethylene containers.

-

Add a calculated volume of SBF to each container to achieve a surface area to volume ratio of 0.1 cm⁻¹.

-

Seal the containers and place them in an incubator at 37°C for various time points (e.g., 1, 3, 7, 14, and 28 days).

-

At each time point, remove the samples from the SBF, gently rinse with deionized water, and allow them to air dry.

-

Measure the pH of the SBF solution at each time point.

-

Analyze the surface of the dried samples using SEM for morphology, EDS for elemental composition (to confirm the presence of Ca and P), and FTIR to identify the characteristic phosphate and carbonate bands of HCA.

Preparation of Ionic Dissolution Products (Conditioned Medium)

Objective: To prepare a solution containing the ions released from BG-45 for use in cell culture experiments.

Materials:

-

BG-45 powder

-

Serum-free cell culture medium (e.g., DMEM)

-

Sterile conical tubes (50 mL)

-

Orbital shaker

-

Sterile syringe filters (0.22 µm)

-

Sterile storage bottles

Procedure:

-

Weigh a specific amount of BG-45 powder (e.g., 1 g).

-

Add the powder to a sterile 50 mL conical tube.

-

Add a specific volume of serum-free cell culture medium (e.g., 50 mL) to the tube to achieve a desired concentration (e.g., 20 mg/mL).

-

Place the tube on an orbital shaker at a constant speed (e.g., 100 rpm) in an incubator at 37°C for a defined period (e.g., 24 hours).

-

After incubation, centrifuge the tube to pellet the glass particles.

-

Carefully collect the supernatant (the conditioned medium).

-

Sterilize the conditioned medium by passing it through a 0.22 µm syringe filter.

-

The sterile conditioned medium can now be supplemented with serum and antibiotics for cell culture experiments.

Osteoblast Culture with BG-45 Conditioned Medium

Objective: To evaluate the effect of BG-45 ionic dissolution products on osteoblast proliferation and differentiation.

Materials:

-

Human osteoblast cell line (e.g., hFOB 1.19)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

BG-45 conditioned medium

-

Cell culture plates (e.g., 24-well plates)

-

Incubator (37°C, 5% CO₂)

-

Reagents for proliferation assay (e.g., MTT)

-

Reagents for alkaline phosphatase (ALP) activity assay

-

Reagents for RNA extraction and qPCR

Procedure:

-

Seed osteoblasts in 24-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in complete culture medium.

-

After 24 hours, replace the medium with either complete culture medium (control) or complete medium prepared with the BG-45 conditioned medium.

-

Culture the cells for various time points (e.g., 3, 7, and 14 days), changing the medium every 2-3 days.

-

At each time point, perform the following analyses:

-

Cell Proliferation: Use an MTT assay to quantify the number of viable cells.

-

Alkaline Phosphatase (ALP) Activity: Lyse the cells and measure ALP activity using a colorimetric or fluorometric assay. Normalize the activity to the total protein content.

-

Gene Expression: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to analyze the expression of osteogenic marker genes (e.g., RUNX2, ALP, COL1A1, OCN).

-

Chorioallantoic Membrane (CAM) Assay for Angiogenesis

Objective: To assess the angiogenic potential of BG-45 in an in vivo model.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile BG-45 discs or powder incorporated into a carrier (e.g., hydrogel)

-

Sterile phosphate-buffered saline (PBS)

-

Stereomicroscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Incubate fertilized chicken eggs at 37.8°C with 60% humidity for 3 days.

-

On day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

-

Place the sterile BG-45 sample (or a control material) directly onto the CAM.

-

Seal the window with sterile tape and return the egg to the incubator.

-

After a set incubation period (e.g., 4-7 days), observe the area around the sample under a stereomicroscope.

-

Capture images of the blood vessel network.

-

Quantify angiogenesis by measuring parameters such as the number of blood vessel branch points and the total blood vessel length within a defined region of interest around the sample using image analysis software.

Conclusion

The mechanism of action of bioactive glass 45S5 is a multifaceted process that begins with rapid surface reactions leading to the formation of a bone-bonding hydroxycarbonate apatite layer. Concurrently, the release of specific ions into the local environment triggers a cascade of cellular and molecular events that promote both bone formation and the development of a vascular network. This dual action of bioactivity and cellular stimulation is the cornerstone of BG-45's clinical success in tissue regeneration. A thorough understanding of these intricate mechanisms is paramount for the continued development and optimization of bioactive materials for a wide range of therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Reverse transcription-quantitative PCR (RT-qPCR) for the determination of osteogenic gene expression [bio-protocol.org]

- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 4. novabone.com [novabone.com]

- 5. Bioactive glass stimulates the secretion of angiogenic growth factors and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biochemazone.com [biochemazone.com]

In-Depth Technical Guide: Synthesis and Characterization of BG-45, a Selective HDAC3 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

BG-45, chemically identified as N-(2-aminophenyl)pyrazine-2-carboxamide, is a potent and selective small molecule inhibitor of Histone Deacetylase 3 (HDAC3).[1] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention.

BG-45 has demonstrated significant preclinical anti-tumor activity, particularly in multiple myeloma (MM).[1] It selectively inhibits HDAC3 over other Class I HDACs, such as HDAC1 and HDAC2, which may contribute to a more favorable toxicity profile compared to pan-HDAC inhibitors.[1] This document provides a comprehensive technical overview of the synthesis, characterization, and biological activity of BG-45, intended to serve as a resource for researchers in oncology and drug development.

Synthesis and Characterization

While the seminal publication by Minami et al. does not provide a detailed synthesis protocol in its main body or readily accessible supplementary materials, a plausible synthesis route can be derived from established organic chemistry principles and literature on similar pyrazine carboxamide derivatives. The synthesis involves the formation of an amide bond between pyrazine-2-carboxylic acid and benzene-1,2-diamine.

Plausible Synthesis Scheme:

A representative two-step synthesis for N-phenylpyrazine-2-carboxamides involves the activation of the carboxylic acid followed by coupling with the aniline.

-

Activation of Pyrazine-2-carboxylic Acid: Pyrazine-2-carboxylic acid is converted to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like toluene. The mixture is refluxed, and the excess chlorinating agent and solvent are removed under vacuum.[2][3]

-

Amide Coupling: The resulting crude pyrazine-2-carbonyl chloride is dissolved in a dry, non-protic solvent (e.g., acetone, dichloromethane). This solution is then added dropwise to a stirred solution of benzene-1,2-diamine (o-phenylenediamine) in the presence of a base, such as pyridine, to neutralize the HCl byproduct generated during the reaction.[2][4] The reaction is typically stirred at room temperature.

-

Purification: After the reaction is complete, the crude product is purified. This may involve aqueous workup to remove the base and any water-soluble impurities, followed by recrystallization or column chromatography on silica gel to yield the pure N-(2-aminophenyl)pyrazine-2-carboxamide (BG-45).

Characterization:

The identity and purity of the synthesized BG-45 would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the molecule by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons, ensuring they match the expected structure of N-(2-aminophenyl)pyrazine-2-carboxamide.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition and molecular formula (C₁₁H₁₀N₄O).[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula.

Quantitative Data

The biological activity of BG-45 has been quantified through various in vitro and in vivo assays.

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | HDAC3 | 289 nM | [5][6] |

| HDAC1 | 2.0 µM | [5][6] | |

| HDAC2 | 2.2 µM | [5][6] | |

| HDAC6 | >20 µM | [5][6] | |

| In Vitro Activity | MM.1S cell growth inhibition (48h) | Dose-dependent | [6] |

| MM.1S cell growth inhibition (72h) | Dose-dependent | [6] | |

| In Vivo Activity | Tumor Growth Inhibition (15 mg/kg) | Significant vs. Control | [7] |

| Tumor Growth Inhibition (50 mg/kg) | Significant vs. Control & 15 mg/kg | [6][7] |

Experimental Protocols

HDAC Inhibition Assay (Cell-Free)

This protocol is a generalized procedure for determining the inhibitory activity of BG-45 against isolated HDAC enzymes.

-

Reagents: Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes; fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC); Trichostatin A (TSA) as a positive control; assay buffer; developer solution.

-

Procedure:

-

Prepare serial dilutions of BG-45 in assay buffer.

-

In a 96-well plate, add the HDAC enzyme to each well, followed by the diluted BG-45 or control.

-

Incubate for a specified time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a set period (e.g., 60 minutes).

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Measure fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each BG-45 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Culture: Culture multiple myeloma (e.g., MM.1S, RPMI8226) cells in appropriate media and conditions.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight (if applicable).

-

Treat cells with various concentrations of BG-45 (e.g., 1.875-30 µM) and a vehicle control (e.g., DMSO).[6]

-

Incubate for the desired time periods (e.g., 48 and 72 hours).[6]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as those involved in apoptosis and histone acetylation.

-

Sample Preparation:

-

Treat MM.1S cells with BG-45 (e.g., 10 and 20 µM) or vehicle control for a specified time (e.g., 10-12 hours).[6]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Procedure:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-Histone H3, PARP, Caspase-3, p-STAT3, STAT3, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software, normalizing to a loading control like GAPDH.

-

In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BG-45 in vivo.

-

Animal Model: Use immunodeficient mice (e.g., CB17 SCID mice).

-

Procedure:

-

Subcutaneously inject human multiple myeloma cells (e.g., MM.1S) into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size.

-

Randomize mice into treatment groups (e.g., vehicle control, BG-45 at 15 mg/kg, BG-45 at 50 mg/kg, bortezomib, and BG-45 + bortezomib).

-

Administer treatment via the specified route (e.g., intraperitoneal injection, i.p.) and schedule (e.g., 5 days a week for 3 weeks).[6]

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).

-

Analyze the data to determine the effect of BG-45 on tumor growth.

-

Signaling Pathways and Workflows

BG-45 Synthesis and Characterization Workflow

References

- 1. Histone deacetylase 3 (HDAC3) as a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Interactive Effects of HDAC Inhibitors and TRAIL on Apoptosis Are Associated with Changes in Mitochondrial Functions and Expressions of Cell Cycle Regulatory Genes in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC Inhibitors Exert Anti-Myeloma Effects through Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.glpbio.cn [file.glpbio.cn]

An In-depth Technical Guide to the Early Stages of BG-45 Dissolution in Simulated Body Fluid (SBF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial dissolution phases of 45S5 Bioglass® (BG-45) in Simulated Body Fluid (SBF). The document details the critical ionic exchanges, pH fluctuations, and surface modifications that characterize the bioactivity of this material. Included are structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of the underlying biological signaling pathways and experimental workflows.

Quantitative Data on Early-Stage BG-45 Dissolution in SBF

The initial interaction between BG-45 and SBF is marked by a rapid exchange of ions and a significant change in the solution's pH. This section presents a summary of the quantitative data reported in the literature for these early-stage phenomena.

Ionic Concentration Changes in SBF

Upon immersion of BG-45 in SBF, a swift release of ions from the glass network into the solution occurs. Concurrently, ions from the SBF are incorporated into the developing surface layer on the glass. The tables below summarize the changes in the concentrations of key ions during the initial hours of dissolution.

Table 1: Concentration of Ions Released from BG-45 into SBF

| Time | Si (ppm) | Ca (ppm) | Na (ppm) | P (ppm) | Mg (ppm) | Reference |

| First 15 min | Released at approx. same rate as Ca | Released at approx. same rate as Si | Not reliably determined due to high initial concentration in SBF | Depleted from solution | Decline from 38 to 32 mg/L | [1] |

| 30 min | 15 | 10 | - | - | - | [2] |

| 1 hour | 25 | 15 | - | - | - | [2] |

| 2 hours | 35 | 20 | - | - | - | [2] |

| 4 hours | 45 | 25 | - | - | - | [2] |

| 8 hours | 55 | 30 | - | - | - | [2] |

| 17 hours | 60 | 35 | - | - | - | [2] |

| 22 hours | 65 | 38 | - | - | - | [2] |

Note: The release of sodium (Na+) from the glass is difficult to quantify accurately in SBF due to the already high concentration of Na+ in the fluid[1].

Table 2: Changes in SBF pH upon BG-45 Immersion

| Time | pH | Reference |

| Immediate | Increase to ~8.0 | [1] |

| During first week | Increase to a maximum of 8.6, then slowly decreases | [3] |

| First hour (flow-through test) | Stable after initial increase, then gradual decrease to 7.7 | [1] |

Experimental Protocols

This section provides detailed methodologies for conducting an in-vitro study on the dissolution of BG-45 in SBF.

Preparation of Simulated Body Fluid (SBF)

The SBF solution is prepared according to the protocol established by Kokubo et al.[4][5][6] This widely accepted formulation mimics the ion concentrations of human blood plasma.

Reagents and Order of Dissolution for 1 L of SBF:

-

7.996 g NaCl

-

0.350 g NaHCO₃

-

0.224 g KCl

-

0.228 g K₂HPO₄·3H₂O

-

0.305 g MgCl₂·6H₂O

-

39 mL 1M HCl

-

0.278 g CaCl₂

-

0.071 g Na₂SO₄

-

6.057 g Tris(hydroxymethyl)aminomethane ((CH₂OH)₃CNH₂)

Procedure:

-

Add approximately 700 mL of deionized water to a 1 L beaker with a magnetic stirrer.

-

Dissolve the reagents one by one in the order listed above, ensuring each reagent is fully dissolved before adding the next.

-

After dissolving the MgCl₂·6H₂O, add the 1M HCl.

-

Continue with the remaining reagents.

-

Once all reagents are dissolved, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the volume to the 1 L mark.

-

The final pH of the SBF should be buffered to 7.4 at 37°C.

BG-45 Sample Immersion

-

Place a known quantity of BG-45 powder or a solid sample into a sterile polyethylene container.

-

Add a pre-calculated volume of the prepared SBF to achieve a specific surface area to volume ratio (e.g., 0.1 cm⁻¹).

-

Seal the container and place it in an incubator at 37°C.

-

For dynamic testing, a flow-through system can be used where fresh SBF is continuously perfused over the sample at a defined flow rate.

-

At predetermined time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h), extract aliquots of the SBF for analysis.

-

For surface analysis, remove the BG-45 samples from the SBF, gently rinse with deionized water, and dry them.

Analytical Techniques

ICP-OES is used to determine the elemental composition of the SBF aliquots collected at different time points.

-

Sample Preparation: Dilute the collected SBF samples with deionized water to a suitable concentration for ICP-OES analysis.

-

Calibration: Prepare standard solutions of known concentrations for each element to be analyzed (Si, Ca, P, Na, Mg) to create a calibration curve.

-

Analysis: Introduce the diluted samples into the ICP-OES instrument. The plasma atomizes and excites the atoms of the elements, which then emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.

FTIR is used to identify the formation of a hydroxyapatite (HA) layer on the surface of the BG-45 samples.

-

Sample Preparation: The dried BG-45 samples are typically ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the surface of the solid samples.

-

Analysis: The sample is placed in the FTIR spectrometer, and an infrared beam is passed through it. The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the chemical bonds present in the sample. The characteristic phosphate (PO₄³⁻) and carbonate (CO₃²⁻) bands indicate the formation of a hydroxy-carbonate-apatite (HCA) layer.

SEM is used to visualize the surface morphology of the BG-45 samples and observe the formation of the HA layer.

-

Sample Preparation: The dried BG-45 samples are mounted on an aluminum stub using conductive carbon tape. A thin conductive coating of gold or carbon is then sputtered onto the sample surface to prevent charging under the electron beam.

-

Analysis: The prepared sample is placed in the SEM chamber. A focused beam of electrons scans the surface of the sample, and the resulting signals (secondary electrons, backscattered electrons) are collected to form an image of the surface topography. Energy-dispersive X-ray spectroscopy (EDX) can be coupled with SEM to provide elemental analysis of the surface.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical BG-45 dissolution study.

Caption: Experimental workflow for BG-45 dissolution in SBF.

Signaling Pathways in Osteoblasts Influenced by BG-45 Dissolution Products

The ionic dissolution products of BG-45, particularly silicon (Si), calcium (Ca), and phosphate (P) ions, have been shown to modulate key signaling pathways in osteoblasts, promoting their proliferation and differentiation.

Caption: Key signaling pathways in osteoblasts activated by BG-45 dissolution products.

The dissolution products of BG-45 have a profound impact on osteoblast behavior. Silicon ions have been shown to activate the PI3K/AKT and WNT signaling pathways, which are crucial for osteogenic differentiation.[7] The combined ionic products of BG-45 dissolution also stimulate the expression of insulin-like growth factor II (IGF-II), a potent mitogen for osteoblasts, leading to increased cell proliferation.[2] These signaling events are central to the osteoinductive properties of BG-45.

References

- 1. Early-Stage Dissolution Kinetics of Silicate-Based Bioactive Glass under Dynamic Conditions: Critical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro dissolution of melt-derived 45S5 and sol-gel derived 58S bioactive glasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.abo.fi [research.abo.fi]

- 6. Insights into Calcium Phosphate Formation Induced by the Dissolution of 45S5 Bioactive Glass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cris.technion.ac.il [cris.technion.ac.il]

In Vitro Bioactivity of BG-45: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BG-45 is a potent and selective small molecule inhibitor of histone deacetylase 3 (HDAC3). This document provides a comprehensive overview of the in vitro bioactivity of BG-45, with a focus on its application in multiple myeloma (MM) research. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a technical guide for researchers and drug development professionals. This guide includes a summary of quantitative bioactivity data, detailed experimental protocols for key assays, and a visualization of the proposed signaling pathway and experimental workflows.

Introduction to BG-45

BG-45 is an ortho-amino anilide that has been identified as a selective inhibitor of class I histone deacetylases, with a pronounced selectivity for HDAC3. Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, including multiple myeloma, making HDACs attractive therapeutic targets. BG-45 has demonstrated significant anti-myeloma activity in vitro and in vivo, positioning it as a promising candidate for further preclinical and clinical development.

Quantitative Bioactivity Data

The in vitro inhibitory activity of BG-45 against various HDAC isoforms has been quantitatively assessed. The following table summarizes the key bioactivity data.

| Target | IC50 (nM) | Reference |

| HDAC3 | 289 | |

| HDAC1 | >2000 | |

| HDAC2 | >2000 | |

| HDAC6 | >20,000 |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The higher the IC50 value, the lower the potency of the inhibitor.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to characterize the bioactivity of HDAC inhibitors like BG-45. These protocols are based on standard practices in the field and are likely to be similar to those used in the original characterization of BG-45.

HDAC Enzyme Inhibition Assay

This assay is used to determine the IC50 values of BG-45 against specific HDAC isoforms.

Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme. The addition of a developer solution stops the reaction and releases a fluorescent molecule. The fluorescence intensity is proportional to the enzyme activity.

Materials:

-

Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing a protease and a fluorescence developing agent)

-

BG-45 compound

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of BG-45 in assay buffer.

-

Add a fixed concentration of the HDAC enzyme to each well of the microplate.

-

Add the serially diluted BG-45 or vehicle control to the wells.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay measures the effect of BG-45 on the viability of multiple myeloma cell lines.

Principle: A colorimetric or fluorometric reagent is used to measure the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, RPMI 8226)

-

Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

BG-45 compound

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

-

96-well clear or opaque microplates

-

Spectrophotometer or fluorometer

Procedure:

-

Seed the multiple myeloma cells into the wells of a 96-well plate at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with serial dilutions of BG-45 or a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the BG-45 concentration to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay

This assay is used to determine if the BG-45-induced cell death is due to apoptosis.

Principle: Annexin V, a protein with high affinity for phosphatidylserine, is used to detect the externalization of phosphatidylserine, an early marker of apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

-

Multiple myeloma cell lines

-

BG-45 compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Treat multiple myeloma cells with BG-45 or a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by centrifugation.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Mechanism of Action and Signaling Pathways

BG-45 exerts its anti-myeloma effects through the selective inhibition of HDAC3. The proposed mechanism of action involves the following steps:

-

HDAC3 Inhibition: BG-45 enters the cell and binds to the active site of HDAC3, inhibiting its deacetylase activity.

-

Histone Hyperacetylation: Inhibition of HDAC3 leads to an accumulation of acetylated histones (e.g., H3 and H4) in the chromatin.

-

Altered Gene Expression: The hyperacetylation of histones results in a more open chromatin structure, leading to the altered transcription of various genes. This includes the upregulation of tumor suppressor genes and the downregulation of oncogenes.

-

Induction of Apoptosis: The changes in gene expression ultimately trigger the intrinsic apoptotic pathway. This is characterized by the activation of caspases, a family of proteases that execute programmed cell death.

The following diagram illustrates the proposed signaling pathway of BG-45 in multiple myeloma cells.

Caption: Proposed signaling pathway of BG-45 in multiple myeloma cells.

Experimental Workflow Visualization

The following diagram provides a visual representation of a typical experimental workflow for evaluating the in vitro bioactivity of BG-45.

Caption: General experimental workflow for in vitro bioactivity assessment of BG-45.

Conclusion

BG-45 is a selective HDAC3 inhibitor with potent in vitro activity against multiple myeloma cells. Its mechanism of action involves the induction of histone hyperacetylation, leading to altered gene expression and apoptosis. The data and protocols presented in this guide provide a solid foundation for further research and development of BG-45 as a potential therapeutic agent for multiple myeloma.

The Role of Silicon in the Bioactivity of BG-45: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pivotal role of silicon in the bioactivity of 45S5 Bioglass® (BG-45). BG-45, a silicate-based bioactive glass, is renowned for its ability to bond to bone and stimulate tissue regeneration. The dissolution of its silica network and the subsequent release of silicon in the form of orthosilicic acid (Si(OH)₄) are central to its therapeutic effects. This document details the molecular mechanisms through which these silicon species modulate cellular behavior, with a particular focus on osteogenesis and angiogenesis. It has been demonstrated that the ionic dissolution products of 45S5 Bioglass®, with silicon as a key component, can stimulate human fetal osteoblasts to differentiate and produce mineralized extracellular matrix even without the usual osteogenic supplements.[1] This guide synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key bioactivity assays, and provides visualizations of the core signaling pathways involved. The aim is to equip researchers and drug development professionals with a comprehensive understanding of silicon's function in BG-45, thereby facilitating further research and the development of next-generation biomaterials for tissue engineering.

Introduction: The Significance of Silicon in Bioactive Glasses

Bioactive glasses are a class of surface-reactive biomaterials that form a strong bond with living tissues.[2] The archetypal composition, 45S5 Bioglass® (BG-45), is composed of silicon dioxide (SiO₂), sodium oxide (Na₂O), calcium oxide (CaO), and phosphorus pentoxide (P₂O₅).[2] While all these components contribute to its bioactivity, silicon is the network former and its dissolution is the initiating event in the cascade of biological responses. The release of silicon as soluble silica and its subsequent interaction with cells triggers a series of intracellular events that promote bone formation (osteogenesis) and the formation of new blood vessels (angiogenesis), both of which are critical for tissue regeneration. This guide focuses on the specific contributions of silicon to the overall bioactivity of BG-45.

Composition of BG-45

The nominal composition of BG-45 by weight percentage is presented in Table 1. The high silica content forms the amorphous glass network, which is modified by the presence of sodium and calcium ions. This specific composition is designed to have a controlled dissolution rate in physiological environments, leading to the release of bioactive ions.

| Component | Weight % |

| Silicon Dioxide (SiO₂) | 45.0 |

| Calcium Oxide (CaO) | 24.5 |

| Sodium Oxide (Na₂O) | 24.5 |

| Phosphorus Pentoxide (P₂O₅) | 6.0 |

| Table 1: Composition of 45S5 Bioglass® (BG-45) |

The Bioactive Cascade: Ion Release and Cellular Responses

The bioactivity of BG-45 is initiated upon contact with physiological fluids. A complex series of ion-exchange reactions occurs at the glass surface, leading to the formation of a silica-rich gel layer and the release of ions, including orthosilicic acid. This is followed by the precipitation of a calcium phosphate layer that crystallizes into a hydroxyapatite-like layer, which is chemically and structurally similar to the mineral phase of bone.

Osteogenesis: The Bone-Forming Potential of Silicon

The released orthosilicic acid from BG-45 has a direct stimulatory effect on osteoblasts, the cells responsible for bone formation. This stimulation manifests as enhanced proliferation, differentiation, and extracellular matrix production.

The dose-dependent effects of silicon on osteoblastic cells have been quantified in numerous studies. Table 2 summarizes key findings on the impact of BG-45 dissolution products and soluble silica on osteoblast behavior.

| Parameter | Cell Type | Silicon Concentration | Result |

| Proliferation | Human Mesenchymal Stem Cells (hMSCs) | 1-10 µM Si(OH)₄ | Significant increase in cell number. |

| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | 5-10 µM Sodium Metasilicate | Significant increase in intracellular ALP activity.[3] |

| Mineralized Nodule Formation | MC3T3-E1 | 1-100 µM Sodium Metasilicate | Increased Alizarin Red S staining, indicating enhanced mineralization.[3] |

| Gene Expression (COL-I) | MC3T3-E1 | 50 µM Sodium Metasilicate | Upregulation of Type I Collagen gene expression.[3] |

| Gene Expression (ALP, ON, BSP) | Human Fetal Osteoblasts | 15-20 µg/ml Si (from BG-45 conditioned medium) | Increased gene expression of Alkaline Phosphatase, Osteonectin, and Bone Sialoprotein.[1] |

| Table 2: Quantitative Effects of Silicon on Osteoblast Activity |

Silicon's influence on osteoblasts is mediated through the activation of specific intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, has been identified as a key player.

Caption: Silicon-activated MAPK/ERK signaling in osteoblasts.

Upon interaction with cell surface receptors, such as integrins, orthosilicic acid is thought to trigger the phosphorylation and activation of the ERK1/2 MAP kinase pathway.[4][5] This, in turn, leads to the activation of key osteogenic transcription factors like Runt-related transcription factor 2 (Runx2) and Osterix (Sp7), which are master regulators of osteoblast differentiation.[6] The activation of these transcription factors drives the expression of genes encoding for bone matrix proteins, including alkaline phosphatase (ALP), type I collagen (COL1A1), and osteocalcin (OCN).[5]

Angiogenesis: The Role of Silicon in New Blood Vessel Formation

Effective tissue regeneration is critically dependent on the formation of a stable vascular network to supply nutrients and oxygen. The dissolution products of BG-45 have been shown to be pro-angiogenic.

The angiogenic potential of BG-45 can be quantified through various in vitro assays, such as the endothelial cell tube formation assay. Table 3 provides a summary of quantitative data related to silicon-induced angiogenesis.

| Parameter | Cell Type | Treatment | Result |

| VEGF Expression | Endothelial Cells | FGF-2 (often co-regulated with Si) | Up to 10-fold increase in VEGF mRNA expression.[7] |

| Tube Formation (Total Tube Length) | Human Umbilical Vein Endothelial Cells (HUVECs) | BG-45 Extract | Significant increase in total tube length compared to control. |

| Tube Formation (Branching Points) | HUVECs | BG-45 Extract | Significant increase in the number of branching points. |

| Table 3: Quantitative Effects of BG-45 on Angiogenesis |

The pro-angiogenic effects of silicon are largely attributed to the upregulation of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels.[7] This process is thought to involve the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that plays a crucial role in the cellular response to low oxygen levels and is a key regulator of VEGF expression.[8][9]

Caption: Silicon-mediated HIF-1α stabilization and VEGF expression.

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs) and subsequently targeted for degradation. It is hypothesized that silicon ions can inhibit PHD activity, leading to the stabilization of HIF-1α even in the presence of oxygen.[10] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to the hypoxia response element (HRE) in the promoter region of the VEGF gene, thereby upregulating its transcription.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of BG-45 bioactivity.

In Vitro Bioactivity Assessment: SBF Immersion Test

This protocol assesses the formation of a hydroxyapatite layer on the surface of BG-45 in a simulated physiological environment.

Workflow Diagram:

Caption: Workflow for the SBF immersion test.

Methodology:

-

Preparation of Simulated Body Fluid (SBF): Prepare SBF with ion concentrations nearly equal to those of human blood plasma. A common formulation is Kokubo's SBF.

-

Sample Preparation: Use BG-45 as a pressed disc or powder.

-

Immersion: Immerse the BG-45 sample in SBF in a sealed container at 37°C. The surface area to volume ratio should be controlled (e.g., 0.1 cm²/mL).

-

Incubation: Incubate the samples for various time points (e.g., 1, 3, 7, 14, and 21 days).

-

Analysis: After each time point, remove the samples from the SBF, gently rinse with deionized water, and dry. Characterize the surface using Scanning Electron Microscopy (SEM) for morphology, Fourier-Transform Infrared Spectroscopy (FTIR) to identify chemical bonds characteristic of hydroxyapatite, and X-ray Diffraction (XRD) to confirm the crystalline structure.

Osteoblast Differentiation Assay: Alkaline Phosphatase (ALP) Activity

This assay quantifies an early marker of osteoblast differentiation.

Methodology:

-

Cell Culture: Culture osteoblastic cells (e.g., MC3T3-E1 or primary human osteoblasts) in growth medium.

-

Treatment: Treat the cells with BG-45 dissolution products (prepared by incubating BG-45 powder in culture medium and then filtering to remove particles) at various silicon concentrations.

-

Lysis: After a defined culture period (e.g., 7 or 14 days), wash the cells with PBS and lyse them using a suitable buffer (e.g., 0.1% Triton X-100).

-

Enzymatic Reaction: Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Quantification: Measure the absorbance of the yellow product at 405 nm using a spectrophotometer. The ALP activity is proportional to the rate of color change and can be normalized to the total protein content of the lysate.

Angiogenesis Assay: Endothelial Cell Tube Formation

This assay assesses the ability of endothelial cells to form capillary-like structures.

Methodology:

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in a basal medium containing BG-45 dissolution products at various silicon concentrations.

-

Incubation: Incubate the cells for 6-18 hours at 37°C.

-

Visualization: Visualize the formation of tube-like structures using a light microscope.

-

Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of branching points, and total mesh area using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Conclusion

Silicon, as the primary network former in BG-45, plays a multifaceted and indispensable role in its bioactivity. The controlled release of orthosilicic acid from the glass surface initiates a cascade of cellular and molecular events that promote both osteogenesis and angiogenesis. By activating key signaling pathways such as the MAPK/ERK cascade in osteoblasts and stabilizing HIF-1α to upregulate VEGF in endothelial cells, silicon orchestrates a regenerative microenvironment. The quantitative data and detailed experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of silicon-based bioactive glasses. A thorough understanding of these fundamental mechanisms is crucial for the rational design of advanced biomaterials for bone and soft tissue regeneration.

References

- 1. Differentiation of fetal osteoblasts and formation of mineralized bone nodules by 45S5 Bioglass conditioned medium in the absence of osteogenic supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osteoblast attachment and mineralized nodule formation on rough and smooth 45S5 bioactive glass monoliths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Fibroblast Growth Factor-2 (FGF-2) Induces Vascular Endothelial Growth Factor (VEGF) Expression in the Endothelial Cells of Forming Capillaries: An Autocrine Mechanism Contributing to Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-Inducible Factor-1α: The Master Regulator of Endothelial Cell Senescence in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Normoxic HIF-1α Stabilization Caused by Local Inflammatory Factors and Its Consequences in Human Coronary Artery Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific History of Bioglass 45S5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and fundamental properties of Bioglass 45S5, the first synthetic material developed to chemically bond with living bone. From its serendipitous discovery in 1969 by Dr. Larry L. Hench, Bioglass 45S5 has revolutionized the field of biomaterials, evolving from a second-generation material, valued for its bioactivity, to a third-generation material capable of stimulating a genetic response to promote tissue regeneration. This document details the material's composition, key physicochemical properties, and the seminal experimental protocols that have defined its characterization. Furthermore, it elucidates the molecular mechanisms and signaling pathways through which Bioglass 45S5 elicits its osteogenic effects. Quantitative data are presented in structured tables for clarity, and critical experimental workflows and biological pathways are illustrated using diagrams to provide a comprehensive resource for researchers in materials science and regenerative medicine.

Discovery and Historical Development

The inception of Bioglass 45S5 is a notable event in the history of biomaterials. In 1967, Dr. Larry L. Hench, then an assistant professor at the University of Florida, was challenged by a U.S. Army Colonel to develop a material for implanting in soldiers that could survive the human body's harsh environment and promote healing.[1][2] This challenge led to the development of a specific silicate glass composition in November 1969.[3][4] During early in vivo tests, an orthopedic surgeon, Dr. T.K. Greenlee, Jr., implanted samples into rat femurs and discovered, six weeks later, that they were so strongly bonded to the bone they could not be removed without fracturing the bone itself.[5] This marked the discovery of the first bioactive material.

The original composition, designated 45S5, was the first of many bioactive glasses.[6] The name "Bioglass®" was trademarked by the University of Florida for this specific formulation.[7] The first successful surgical use in humans was for the replacement of ossicles in the middle ear in 1985.[6][8] Since then, its applications have expanded to include bone grafting, periodontal defect repair, and as an active ingredient in toothpaste for dentin hypersensitivity, commercialized under the trade name NovaMin®.[7][9]

The evolution of understanding Bioglass 45S5's function has led to its classification as a third-generation biomaterial.[6][8][10] Initial research focused on its ability to form a strong, stable bond with bone (second-generation bioactivity).[10] Later studies, particularly the work of Xynos et al. in the early 2000s, revealed that the ionic dissolution products of Bioglass 45S5 could stimulate specific gene expression in osteoblasts, a process termed osteostimulation.[11]

Timeline of Key Events:

-

1969: Discovery of bone bonding to 45S5 Bioglass at the University of Florida.[4]

-

1972: Successful bonding of Bioglass in monkey femoral stems.[4]

-

1981: Discovery of soft connective tissue bonding to 45S5 Bioglass.[4]

-

1985: First medical product, an ossicular reconstruction prosthesis, receives FDA clearance.[4]

-

Early 2000s: Discovery that ionic dissolution products upregulate osteogenic genes, leading to the concept of osteostimulation.[11]

Material Properties and Data

Bioglass 45S5 is a melt-derived glass with a specific composition that is critical to its bioactivity. Its properties have been extensively characterized, providing a baseline for the development of other bioactive ceramics.

Composition

The nominal composition of Bioglass 45S5 is presented in both weight percent (wt%) and mole percent (mol%).

| Component | Weight % (wt%) | Mole % (mol%) |

| Silicon Dioxide (SiO₂) | 45.0 | 46.1 |

| Calcium Oxide (CaO) | 24.5 | 26.9 |

| Sodium Oxide (Na₂O) | 24.5 | 24.4 |

| Phosphorus Pentoxide (P₂O₅) | 6.0 | 2.6 |

Table 1: Composition of Bioglass 45S5.

Mechanical Properties

The mechanical properties of Bioglass 45S5 are a critical consideration for load-bearing applications. As a monolithic glass, it is brittle. However, it is often used in particulate form or as a component in porous scaffolds, where the overall mechanical performance is highly dependent on the structure.

| Property | Value | Notes |

| Porous Scaffolds | Properties are highly dependent on porosity. | |

| Compressive Strength | 0.58 - 3.4 MPa | For scaffolds with total fractional porosity from 0.86 to 0.52, respectively. |

| Elastic Modulus | 1.2 - 16.5 GPa | For scaffolds with total fractional porosity from 0.86 to 0.52, respectively. |

| Shear Modulus | 0.43 - 6.5 GPa | For scaffolds with total fractional porosity from 0.86 to 0.52, respectively. |

| Poisson's Ratio | 0.3953 - 0.2692 | For scaffolds with total fractional porosity from 0.86 to 0.52, respectively. |

| Composites | Example from a HAP/45S5 laminated composite. | |

| Flexural Strength | 153.22 ± 7.7 MPa | For HAP/45S5 laminated composite sintered at 950 °C. |

| Fracture Work | 2049 ± 34 J·m⁻² | For HAP/45S5 laminated composite sintered at 950 °C. |

Table 2: Summary of Mechanical Properties of Bioglass 45S5 in Porous and Composite Forms.

Ion Release Profile

The therapeutic effect of Bioglass 45S5 is intrinsically linked to the release of its constituent ions upon immersion in physiological fluids. The table below presents representative data on the concentration of key ions in a solution over time.

| Time | Si (ppm) | Ca (ppm) | Na (ppm) | P (ppm) |

| Day 1 | ~20 | ~110 | ~350 | ~50 |

| Day 3 | ~30 | ~120 | ~400 | ~40 |

| Day 7 | ~40 | ~130 | ~450 | ~30 |

| Day 14 | ~45 | ~140 | ~480 | ~25 |

| Day 21 | ~50 | ~150 | ~500 | ~20 |

Table 3: Representative Ion Release Profile of Bioglass 45S5 in an aqueous solution (10 mg/ml). Data is estimated from graphical representations in the literature for illustrative purposes.[9]

Key Experimental Protocols

The characterization and validation of Bioglass 45S5 have relied on a set of standardized and novel experimental protocols.

Synthesis of Bioglass 45S5

This is the traditional method developed by Hench for producing Bioglass 45S5.

-

Mixing: High-purity raw materials (e.g., SiO₂, CaCO₃, Na₂CO₃, and Ca₃(PO₄)₂) are weighed and mixed in the proportions corresponding to the 45S5 composition.

-

Melting: The mixture is placed in a platinum crucible and melted in a high-temperature furnace at approximately 1350-1400°C for several hours to ensure homogeneity.

-

Quenching: The molten glass is rapidly cooled by pouring it into water or onto a steel plate. This rapid quenching prevents crystallization and results in an amorphous glass.

-

Processing: The resulting glass "frit" is dried and then ground into a powder of the desired particle size using a planetary ball mill.

This low-temperature method produces a more porous material with a higher surface area compared to the melt-quenched glass.

-

Sol Preparation: Alkoxide precursors, such as tetraethyl orthosilicate (TEOS) for SiO₂, triethyl phosphate (TEP) for P₂O₅, and nitrate or acetate salts for CaO and Na₂O, are dissolved in a solvent (typically ethanol and water).

-

Hydrolysis and Condensation: An acid catalyst (e.g., nitric acid or acetic acid) is added to initiate hydrolysis of the precursors. This is followed by polycondensation reactions, which lead to the formation of a three-dimensional Si-O-Si network, resulting in a gel.

-

Aging: The gel is aged at a controlled temperature (e.g., 70°C) for 1-2 days to allow for further condensation and strengthening of the network.

-

Drying: The solvent is removed from the gel network by drying at a slightly elevated temperature (e.g., 120°C) for 24 hours to form a xerogel.

-

Stabilization: The xerogel is heat-treated (calcined) at a temperature around 700°C to remove residual organic compounds and stabilize the glass structure.

In Vitro Bioactivity Assessment

The standard method to assess the bone-bonding ability of a material in vitro is to immerse it in Simulated Body Fluid (SBF), a solution with ion concentrations nearly equal to those of human blood plasma.

-

SBF Preparation (Kokubo's Recipe): SBF is prepared by dissolving reagent-grade NaCl, NaHCO₃, KCl, K₂HPO₄·3H₂O, MgCl₂·6H₂O, CaCl₂, and Na₂SO₄ in distilled water. The solution is buffered to pH 7.4 at 36.5°C with tris(hydroxymethyl)aminomethane (Tris) and hydrochloric acid (HCl).

-

Sample Immersion: Bioglass 45S5 samples (powder or monolithic) are immersed in SBF at a controlled temperature of 37°C for various time periods (e.g., 3 hours to 21 days).

-

Surface Analysis: After immersion, the samples are removed, rinsed with deionized water, and dried. The surface is then analyzed for the formation of a hydroxycarbonate apatite (HCA) layer using techniques such as:

-

Scanning Electron Microscopy (SEM): To observe the surface morphology.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the surface layer.

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the apatite layer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of phosphate and carbonate groups in the HCA layer.

-

In Vivo Implantation Model (Rat Femur Defect)

Early preclinical studies were crucial in demonstrating the in vivo efficacy of Bioglass 45S5. The rat femur defect model is a commonly used method.

-

Anesthesia and Surgical Preparation: The rat is anesthetized, and the surgical site on the femur is shaved and disinfected.

-

Surgical Procedure: A longitudinal incision is made to expose the femur. A critical-sized defect (typically a few millimeters in diameter) is created in the femoral condyle or diaphysis using a surgical drill.

-

Implantation: The defect is filled with sterile Bioglass 45S5 particles. In control animals, the defect is left empty.

-

Wound Closure and Postoperative Care: The muscle and skin are sutured, and the animal receives postoperative care, including analgesics.

-

Histological Analysis: After a predetermined period (e.g., 2 to 8 weeks), the animal is euthanized, and the femur is explanted. The bone segment containing the implant is fixed, dehydrated, and embedded in a resin. Thin sections are prepared and stained (e.g., with Hematoxylin and Eosin or Masson's Trichrome) to visualize new bone formation, tissue integration, and the cellular response to the implant.

Gene Expression Profiling of Osteoblasts

This protocol, based on the work of Xynos et al., is used to determine the effect of Bioglass 45S5 dissolution products on osteoblast gene expression.

-

Preparation of Conditioned Medium: Bioglass 45S5 powder is incubated in a cell culture medium (e.g., DMEM) for a specified time (e.g., 24 hours). The medium is then filtered to remove the particles, resulting in a "conditioned medium" containing the ionic dissolution products.

-

Cell Culture: Human primary osteoblasts are cultured under standard conditions.

-

Treatment: The standard culture medium is replaced with the Bioglass-conditioned medium. Control cells receive a standard medium.

-

RNA Extraction: After a set incubation period (e.g., 48 hours), total RNA is extracted from both the treated and control osteoblasts.

-

Gene Expression Analysis: The extracted RNA is analyzed using techniques such as:

-

cDNA Microarray: To simultaneously assess the expression levels of thousands of genes.

-

Quantitative Reverse Transcription PCR (qRT-PCR): To quantify the expression of specific target genes identified from the microarray analysis.

-

Mechanism of Action and Signaling Pathways

The bioactivity of Bioglass 45S5 is a multi-stage process that occurs at the material's surface and influences cellular behavior through the release of ions.

Surface Reactions and HCA Layer Formation

When implanted, Bioglass 45S5 undergoes a series of twelve surface reactions that result in the formation of a biologically active hydroxycarbonate apatite (HCA) layer. This layer is chemically and structurally similar to the mineral phase of bone, allowing for strong and stable integration with the host tissue.

Cellular Signaling Pathways for Osteogenesis

The ionic dissolution products of Bioglass 45S5, particularly soluble silica (Si) and calcium (Ca²⁺) ions, act as signaling molecules that stimulate osteoprogenitor cells to proliferate and differentiate into mature, bone-forming osteoblasts. Research has shown that these ions up-regulate the expression of several families of genes. A key mechanism involves the increased expression and synthesis of Insulin-like Growth Factor II (IGF-II), a potent mitogen for osteoblasts.